DL-Ppmp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

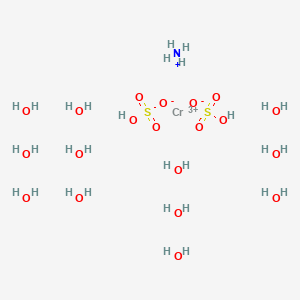

DL-Ppmp, also known as DL-phenylpiperazine, is a compound employed in various research contexts due to its role as an inhibitor of glucosylceramide synthase, the key enzyme involved in glycosphingolipid biosynthesis . It is useful for examining the impact of altered glycosphingolipid levels on cell membrane properties .

Scientific Research Applications

Dynamic Light Scattering in Biomedical Sciences : This paper discusses the application of Dynamic Light Scattering (DLS) in studying the diffusion behavior of macromolecules in solution, which can be useful in understanding protein-small molecule interactions, among other things (Stetefeld, McKenna, & Patel, 2016).

Deep Learning in Water Resources : This review highlights how Deep Learning (DL), a branch of artificial neural networks, is being applied in water sciences, potentially relevant in understanding complex data distributions and enhancing scientific research in this domain (Shen, 2017).

Dynamic Light Scattering in Food Systems : Another application of DLS, this time in food science, demonstrating the versatility of the technique in different scientific contexts (Dalgleish & Hallett, 1995).

Deep Learning in Mining Biological Data : This paper explores the use of deep learning in analyzing patterns in biological data, which could be relevant if DL-Ppmp is related to biological research or data analysis (Mahmud, Kaiser, & Hussain, 2020).

Dynamic Light Scattering for Studying Magnetic Nanoparticles : This review focuses on using DLS to study magnetic nanoparticles, which could be relevant if this compound is a term related to nanotechnology or material sciences (Lim, Yeap, Che, & Low, 2013).

Mechanism of Action

Target of Action

DL-Ppmp, also known as D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, primarily targets Glucosylceramide Synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have various cellular functions .

Mode of Action

This compound acts as a potent inhibitor of GCS . It interacts with GCS and inhibits its activity, thereby modulating the levels of glycosphingolipids in the cell .

Biochemical Pathways

The inhibition of GCS by this compound affects the sphingolipid metabolism and lipid signaling pathways . Sphingolipids are involved in various cellular processes, including cell signaling and membrane dynamics . By inhibiting GCS, this compound can influence these processes by altering the levels of glycosphingolipids .

Result of Action

The inhibition of GCS by this compound leads to a decrease in the synthesis of glycosphingolipids . This can have various molecular and cellular effects, depending on the specific roles of these lipids in different cellular processes .

Biochemical Analysis

Biochemical Properties

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol acts as a potent inhibitor of glucosylceramide synthase, which catalyzes the first step in the glycosphingolipid biosynthesis pathway. By inhibiting this enzyme, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol disrupts the production of glucosylceramide, a key component of cell membranes and signaling molecules. This inhibition has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Cellular Effects

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by disrupting glycosphingolipid metabolism . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol affects cell signaling pathways, such as the Akt and ERK pathways, which are crucial for cell survival and growth . In neurons, it has been shown to increase autophagy flux, highlighting its potential role in neurodegenerative diseases .

Molecular Mechanism

At the molecular level, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol exerts its effects by binding to the active site of glucosylceramide synthase, thereby inhibiting its activity . This inhibition leads to a decrease in glucosylceramide levels, which in turn affects the downstream production of complex glycosphingolipids. The reduction in glycosphingolipids disrupts various cellular processes, including membrane dynamics, intracellular trafficking, and cell signaling . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to modulate the levels of specific sphingolipid species, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its stability in solution is limited, and it is recommended to prepare and use solutions on the same day . Long-term exposure to DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to result in sustained inhibition of glucosylceramide synthase and prolonged effects on cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol vary with different dosages. At low doses, the compound effectively inhibits glucosylceramide synthase without causing significant toxicity . At higher doses, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is involved in the metabolic pathways of glycosphingolipids. By inhibiting glucosylceramide synthase, it disrupts the biosynthesis of glucosylceramide and its downstream metabolites . This disruption affects various metabolic processes, including the regulation of ceramide levels and the balance between different sphingolipid species . Additionally, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol has been shown to influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

Within cells, DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its activity and effectiveness in disrupting glycosphingolipid biosynthesis .

Subcellular Localization

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where glucosylceramide synthase is predominantly found . This localization allows DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol to effectively inhibit the enzyme and disrupt glycosphingolipid biosynthesis . Additionally, the compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

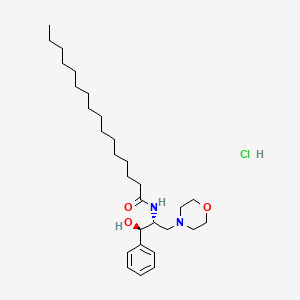

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.